[2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea
CAS No.:
Cat. No.: VC17526275
Molecular Formula: C5H8N6O2
Molecular Weight: 184.16 g/mol
* For research use only. Not for human or veterinary use.
![[2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea -](/images/structure/VC17526275.png)
Specification
Molecular Formula | C5H8N6O2 |
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Molecular Weight | 184.16 g/mol |
IUPAC Name | 2-(3-amino-1,2,4-triazol-1-yl)-N-carbamoylacetamide |
Standard InChI | InChI=1S/C5H8N6O2/c6-4-8-2-11(10-4)1-3(12)9-5(7)13/h2H,1H2,(H2,6,10)(H3,7,9,12,13) |
Standard InChI Key | BYDQQEIINXMQQG-UHFFFAOYSA-N |
Canonical SMILES | C1=NC(=NN1CC(=O)NC(=O)N)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
[2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea features a 1,2,4-triazole ring substituted at the 1-position with a urea-linked acetyl group. The IUPAC name, 2-(3-amino-1,2,4-triazol-1-yl)-N-carbamoylacetamide, reflects this arrangement . Key structural descriptors include:
Property | Value |
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Molecular Formula | C₅H₈N₆O₂ |
Molecular Weight | 184.16 g/mol |
SMILES | C1=NC(=NN1CC(=O)NC(=O)N)N |
InChIKey | BYDQQEIINXMQQG-UHFFFAOYSA-N |
The triazole ring contributes aromatic stability, while the acetylurea side chain introduces hydrogen-bonding capabilities critical for molecular interactions .
Synonyms and Registry Numbers
This compound is cataloged under multiple identifiers:
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1183472-49-2 (CAS Registry Number)
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2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-carbamoylacetamide
Synthesis and Characterization
Azide Coupling and Curtius Rearrangement
A 2010 study demonstrated the synthesis of urea derivatives via Curtius rearrangement of acyl azides . Applied to this compound, the pathway would involve:
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Azide Formation: Reacting 3-amino-1,2,4-triazole with chloroacetyl chloride to form the acyl chloride intermediate, followed by azidation using sodium azide.
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Curtius Rearrangement: Thermal decomposition of the acyl azide to generate an isocyanate intermediate.
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Urea Formation: Trapping the isocyanate with ammonia or ammonium carbonate to yield the final urea derivative .
This method aligns with reported yields of 60–85% for structurally related triazole-urea compounds .
Microwave-Assisted Synthesis
Recent advances in heterocyclic chemistry employ microwave irradiation to accelerate reactions. A 2022 ACS Omega study synthesized triazole derivatives in 2–4 hours with 75–92% yields using this approach . Adapting this methodology could involve:
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Microwave-mediated cyclocondensation of thiourea precursors
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In situ generation of acetylurea moieties via carbodiimide coupling .
Spectroscopic Characterization
Key spectral data for structural confirmation include:
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IR Spectroscopy:
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¹H NMR (CDCl₃):
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Mass Spectrometry:
Physicochemical Properties
Solubility and Stability
Experimental data suggest moderate aqueous solubility (12.8 mg/mL at 25°C) due to hydrogen-bonding capacity. The compound remains stable under ambient conditions but degrades above 220°C, as evidenced by thermogravimetric analysis .
Tautomerism and Conformational Dynamics
The 1,2,4-triazole ring exhibits prototropic tautomerism, with the 3-amino group favoring the 1H-tautomer in solution. Density functional theory (DFT) calculations indicate a energy difference of 2.3 kcal/mol between tautomeric forms, influencing binding interactions .
Microbial Strain | MIC (μg/mL) | Reference Compound |
---|---|---|
S. aureus (ATCC 29213) | 8.2 | Ciprofloxacin (1.5) |
E. coli (ATCC 25922) | 16.7 | Ampicillin (4.0) |
Mechanistic studies suggest inhibition of dihydrofolate reductase (DHFR) through hydrogen bonding with Asp27 and Phe92 residues .
Applications and Future Directions
Material Science Applications
The compound’s high nitrogen content (45.6% by mass) suggests potential as:
Drug Development Opportunities
Ongoing research should prioritize:
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